O-Desmethyl Mycophenolic Acid Methyl Ester
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Overview
Description
O-Desmethyl Mycophenolic Acid Methyl Ester is a chemical compound with the molecular formula C₁₇H₂₀O₆ and a molecular weight of 320.34 g/mol . It is an intermediate in the synthesis of Mycophenolic Acid, which is widely used as an immunosuppressant . This compound plays a crucial role in the pharmaceutical industry, particularly in the development of drugs that prevent organ transplant rejection .
Mechanism of Action
Target of Action
O-Desmethyl Mycophenolic Acid Methyl Ester (MAE) is a marine-derived compound that has been found to have potent inhibitory effects on the replication of different strains of the Influenza A virus (IAV) . The primary target of MAE is the IAV, a formidable pathogen that can cause infection and illness in a wide range of animals, including humans, poultry, and swine .
Mode of Action
MAE interacts with the IAV post adsorption, blocking some steps of IAV infection . It may also inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway . This interaction results in a marked inhibition of IAV multiplication in vitro .
Biochemical Pathways
The biochemical pathway affected by MAE is the Akt-mTOR-S6K pathway . Activation of this pathway by MAE leads to the inhibition of viral replication . The downstream effects of this interaction are yet to be fully understood and merit further studies.
Pharmacokinetics
It is known that mae is an intermediate in the synthesis of mycophenolic acid , which suggests that it may share similar pharmacokinetic properties with Mycophenolic acid
Result of Action
The result of MAE’s action is a significant reduction in the replication of different IAV strains in vitro . Importantly, oral treatment of MAE can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice . This effect was found to be superior to the effect of oseltamivir, a commonly used antiviral drug .
Biochemical Analysis
Cellular Effects
It has been found to inhibit the replication of different influenza A virus strains in vitro with low cytotoxicity .
Molecular Mechanism
It has been suggested that it may inhibit viral replication through activating the cellular Akt-mTOR-S6K pathway .
Dosage Effects in Animal Models
The effects of O-Desmethyl Mycophenolic Acid Methyl Ester vary with different dosages in animal models. It has been found that oral treatment of this compound can significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice .
Metabolic Pathways
This compound is involved in the metabolic pathways of Mycophenolic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Mycophenolic Acid Methyl Ester typically involves the esterification of O-Desmethyl Mycophenolic Acid. The reaction conditions often include the use of methanol and an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity . The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: O-Desmethyl Mycophenolic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
O-Desmethyl Mycophenolic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its role in the development of immunosuppressive drugs.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Comparison with Similar Compounds
Mycophenolic Acid: The parent compound, widely used as an immunosuppressant.
Mycophenolate Mofetil: A prodrug of Mycophenolic Acid, used to enhance bioavailability.
Mycophenolate Sodium: Another derivative of Mycophenolic Acid, used for similar therapeutic purposes.
Uniqueness: O-Desmethyl Mycophenolic Acid Methyl Ester is unique due to its role as an intermediate in the synthesis of Mycophenolic Acid. Its specific chemical structure allows for targeted modifications, making it a valuable compound in pharmaceutical research and development .
Properties
IUPAC Name |
methyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUUVPMBJOPQE-RUDMXATFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.